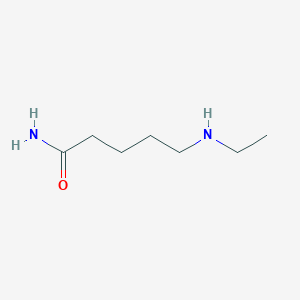

5-(Ethylamino)pentanamide

Description

5-(Ethylamino)pentanamide is a secondary amine derivative characterized by an ethylamino group (-NHCH₂CH₃) attached to the pentanamide backbone. The compound’s primary functional groups—amide and ethylamino—impart distinct physicochemical properties, such as hydrogen-bonding capacity and moderate lipophilicity, which influence solubility, bioavailability, and target interactions .

Properties

CAS No. |

90068-49-8 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

5-(ethylamino)pentanamide |

InChI |

InChI=1S/C7H16N2O/c1-2-9-6-4-3-5-7(8)10/h9H,2-6H2,1H3,(H2,8,10) |

InChI Key |

ZMKWDRCUUZJUDD-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCCC(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(Ethylamino)pentanamide typically involves the reaction of a carboxylic acid with an amine. One common method is the reaction of pentanoic acid with ethylamine under dehydrating conditions to form the desired amide. Industrial production methods may involve more complex procedures, including the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

5-(Ethylamino)pentanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

5-(Ethylamino)pentanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: It is investigated for its potential therapeutic effects, including its role in drug development.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Ethylamino)pentanamide involves its interaction with specific molecular targets, including enzymes and receptors. It may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 5-(ethylamino)pentanamide with structurally related compounds, focusing on synthesis, functional groups, and applications.

Piperazine-Modified Pentanamides ()

Examples :

- 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d): Features a cyanophenyl-piperazine moiety, enhancing dopamine D3 receptor selectivity. Yield: 34% via sequential chromatography .

- N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e) : Incorporates a trifluoromethylphenyl group, improving metabolic stability. Yield: 45% .

Comparison :

- Functional Groups: The ethylamino group in this compound is replaced with bulkier piperazine derivatives in 7d/7e, increasing steric hindrance and receptor specificity.

- Applications: 7d/7e are tailored for neuropharmacology (dopamine receptor modulation), whereas this compound’s simpler structure may favor broader reactivity or intermediate synthesis.

Radioiodinated Pentanamide ()

Example: 5-(3,4-Diaminophenoxy)-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)pentanamide (4)

Comparison :

- Functional Groups: The ethylamino group is absent here; instead, a diaminophenoxy linker facilitates radiopharmaceutical utility.

Lipoamide Derivatives ()

Example : 5-(1,2-Dithiolan-3-yl)pentanamide (Lipoamide)

Comparison :

- Functional Groups: The dithiolane ring introduces redox reactivity, unlike the inert ethylamino group.

- Safety: Lipoamide requires stringent handling protocols (e.g., ventilation, PPE), whereas this compound’s hazards are unspecified but likely milder .

Chlorinated and Nitro-Substituted Pentanamides ()

Example : 5-Chloro-N-(4-nitrophenyl)pentanamide

Comparison :

- Reactivity: Electron-withdrawing groups (Cl, NO₂) increase susceptibility to nucleophilic attack, unlike the electron-donating ethylamino group.

Capsaicin-Inspired Derivatives ()

Example : N-(4-Hydroxy-3-methoxybenzyl)-5-(3-isopropyloxiran-2-yl)pentanamide (5)

Comparison :

- Target Specificity: The vanillyl group enables TRPV1 receptor binding, absent in this compound.

- Synthesis: Requires hydroxylamine and K₂CO₃ for hydroxyguanidine formation, contrasting with simpler alkylation steps for ethylamino derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.